Ethyl [1-(cyclohexylcarbamoyl)-3-oxopiperazin-2-yl]acetate
Description
Ethyl [1-(cyclohexylcarbamoyl)-3-oxopiperazin-2-yl]acetate is a synthetic piperazine derivative characterized by a cyclohexylcarbamoyl substituent at the 1-position of the 3-oxopiperazine ring and an ethyl acetate group at the 2-position.
Properties
IUPAC Name |
ethyl 2-[1-(cyclohexylcarbamoyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-2-22-13(19)10-12-14(20)16-8-9-18(12)15(21)17-11-6-4-3-5-7-11/h11-12H,2-10H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQNVCUBXUXZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [1-(cyclohexylcarbamoyl)-3-oxopiperazin-2-yl]acetate typically involves the reaction of piperazine derivatives with ethyl chloroacetate and cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the piperazine derivative: This involves the reaction of piperazine with ethyl chloroacetate in the presence of a base such as sodium hydroxide.
Introduction of the cyclohexylcarbamoyl group: The intermediate product is then reacted with cyclohexyl isocyanate to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-(cyclohexylcarbamoyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl [1-(cyclohexylcarbamoyl)-3-oxopiperazin-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [1-(cyclohexylcarbamoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl [1-(cyclohexylcarbamoyl)-3-oxopiperazin-2-yl]acetate with structurally related piperazine derivatives, emphasizing substituent effects, molecular properties, and applications.
Structural and Functional Analysis
The thiazolidin-5-ylidene and pyrido-pyrimidine groups in CAS 1025020-04-5 add aromaticity and planar rigidity, likely improving target binding affinity in enzyme inhibition . The 4-chlorophenylsulfonyl group in CAS 318288-68-5 increases polarity and hydrogen-bonding capacity, typical in sulfonamide-based therapeutics .
Molecular Weight and Bioavailability :
- Lower molecular weight compounds (e.g., CAS 1101199-66-9, 262.69 g/mol) may exhibit better pharmacokinetic profiles, whereas higher weights (e.g., CAS 1025020-04-5, 543.66 g/mol) could limit oral bioavailability .
The discontinued status of CAS 318288-68-5 suggests regulatory or efficacy challenges, possibly linked to sulfonamide toxicity .
Research Implications
- The cyclohexylcarbamoyl group in the target compound may confer selectivity for hydrophobic binding pockets in proteases or kinases.
- Comparative studies with CAS 104143-60-4 could elucidate the role of carbamoyl vs. acetyl groups in metabolic stability .
Biological Activity
Ethyl [1-(cyclohexylcarbamoyl)-3-oxopiperazin-2-yl]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula: C15H25N3O4
- CAS Number: 1079363-21-5
The compound features a piperazine core, which is known for its versatility in medicinal chemistry.
Research indicates that compounds containing piperazine moieties often exhibit diverse biological activities, including:
- Antimicrobial Activity: Piperazine derivatives have shown promising results against various microbial strains.
- Antitumor Activity: Some studies suggest that piperazine-based compounds can inhibit tumor growth through apoptosis induction.
Pharmacological Properties
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Effective against bacteria and fungi; specific mechanisms may involve cell wall disruption. |
| Antitumor | Potential to inhibit cancer cell proliferation; may act via apoptosis pathways. |
| CNS Activity | Possible effects on neurotransmitter systems; may influence mood and anxiety levels. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 15 µg/mL.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The IC50 values were reported at approximately 20 µM, suggesting a moderate level of potency. Mechanistic studies revealed that the compound induced apoptosis through caspase activation.
Research Findings
Recent research has focused on the synthesis and optimization of piperazine derivatives for enhanced biological activity. This compound has been highlighted as a lead compound due to its favorable pharmacokinetic properties and biological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
